2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde

Descripción

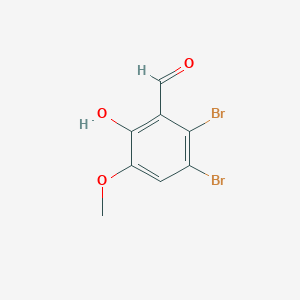

Chemical Structure and Properties 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde (CAS: 20035-42-1) is a brominated aromatic aldehyde with the molecular formula C₈H₆Br₂O₃ (molecular weight: 309.94 g/mol) . Its structure features bromine atoms at positions 2 and 3, a hydroxyl group at position 6, and a methoxy group at position 3. This compound is a key intermediate in synthesizing bromophenols, which exhibit diverse biological activities, including antioxidant and enzyme inhibitory properties .

Synthesis

The compound is synthesized via bromination of 2-acetoxy-3-methoxybenzaldehyde using bromine in glacial acetic acid with iron powder as a catalyst, yielding 89% of the product with a melting point of 144–146°C .

Applications It serves as a precursor for bromophenols and derivatives used in medicinal chemistry, such as the title compound in , which was condensed with phenethylamine to explore bioactivity .

Propiedades

IUPAC Name |

2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)7(10)4(3-11)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRDPRMCZPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263188 | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-42-1 | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20035-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Hydroxy Group

The 6-hydroxy group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This yields 6-acetoxy-5-methoxybenzaldehyde , which is less reactive toward electrophilic substitution.

Di-Bromination Reaction

The protected intermediate undergoes bromination using molecular bromine ($$ \text{Br}2 $$) in acetic acid ($$ \text{CH}3\text{COOH} $$) at elevated temperatures (60–80°C). Under these conditions, bromine is introduced at the ortho and para positions relative to the electron-donating methoxy group. Given the steric and electronic effects of the substituents, bromination predominantly occurs at positions 2 and 3 of the aromatic ring. The reaction is monitored via thin-layer chromatography (TLC) until the starting material is fully consumed, typically requiring 8–12 hours.

Deprotection of the Acetyl Group

The acetyl protecting group is removed via hydrolysis under acidic or basic conditions. Treatment with aqueous hydrochloric acid ($$ \text{HCl} $$) or sodium hydroxide ($$ \text{NaOH} $$) in a methanol-water mixture regenerates the free phenolic hydroxy group at position 6, yielding the final product.

Key Reaction Conditions

- Brominating agent: $$ \text{Br}2 $$ in $$ \text{CH}3\text{COOH} $$

- Temperature: 60–80°C

- Protection: Acetylation of the 6-hydroxy group

- Deprotection: Acidic or basic hydrolysis

This method mirrors protocols used for synthesizing 2,3-dibromo-4,5-dimethoxybenzaldehyde, where bromination of a dimethoxy-protected precursor achieved a 73% yield.

Sequential Bromination and Methoxylation

An alternative approach involves sequential functionalization of a simpler benzaldehyde derivative. For example, 2-hydroxy-3-methoxybenzaldehyde (a vanillin isomer) can serve as the starting material.

Initial Bromination

The first bromination step introduces a bromine atom at position 3 using $$ \text{Br}2 $$ in $$ \text{CH}3\text{COOH} $$. This yields 3-bromo-2-hydroxy-5-methoxybenzaldehyde , with the hydroxy group at position 2 directing electrophilic substitution to the para position (position 5).

Methylation of the Hydroxy Group

The 2-hydroxy group is methylated using methyl iodide ($$ \text{CH}3\text{I} $$) and potassium carbonate ($$ \text{K}2\text{CO}3 $$) in acetonitrile ($$ \text{CH}3\text{CN} $$). This produces 3-bromo-2,5-dimethoxybenzaldehyde , which is less prone to oxidation during subsequent reactions.

Second Bromination

A second bromination step introduces a bromine atom at position 2, adjacent to the methoxy group. This is achieved using $$ \text{Br}2 $$ in $$ \text{CH}3\text{COOH} $$ at 60°C, yielding 2,3-dibromo-5-methoxybenzaldehyde .

Selective Demethylation

The methoxy group at position 5 is selectively demethylated using boron tribromide ($$ \text{BBr}3 $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at low temperatures (−78°C). This restores the hydroxy group at position 6, completing the synthesis.

Key Challenges

- Selective demethylation requires precise temperature control to avoid over-reaction.

- The final product’s solubility in organic solvents necessitates careful recrystallization from 2-propanol or ethanol.

Acid-Catalyzed Condensation Methods

Recent studies have explored acid-catalyzed condensation reactions for constructing brominated benzaldehyde derivatives. In one protocol, 3,5-dibromo-2-hydroxybenzaldehyde is reacted with a methoxy-containing nucleophile in the presence of trifluoroacetic acid (TFA).

Reaction Mechanism

TFA facilitates the formation of a quinone methide intermediate, which undergoes nucleophilic attack by methanol at position 5. Subsequent rearomatization yields the 5-methoxy derivative, while bromine atoms remain intact at positions 2 and 3.

Optimization of Conditions

- Catalyst: 10 mol% TFA

- Solvent: 2-propanol or n-butanol

- Temperature: 120°C (microwave-assisted)

- Reaction time: 5–18 hours

This method, adapted from the synthesis of epoxybenzooxocino pyridines, achieves moderate yields (52–70%) and minimizes byproduct formation.

Purification and Characterization Techniques

Recrystallization

The crude product is purified via recrystallization from 2-propanol, exploiting its limited solubility at low temperatures (0–5°C). This step removes unreacted starting materials and polymeric byproducts.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to verify purity. GC-MS parameters include:

Spectroscopic Characterization

- $$ ^1\text{H NMR} $$ : Peaks corresponding to the aldehyde proton ($$ \delta $$ 10.2–10.5 ppm), aromatic protons ($$ \delta $$ 7.0–7.8 ppm), and methoxy group ($$ \delta $$ 3.8–4.0 ppm) confirm the structure.

- IR Spectroscopy : Stretching vibrations for $$-OH$$ (3200–3500 cm$$ ^{-1} $$), $$-CHO$$ (1700–1750 cm$$ ^{-1} $$), and $$-Br$$ (500–600 cm$$ ^{-1} $$) are observed.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Steps | Yield (%) | Limitations |

|---|---|---|---|---|

| Bromination of Protected Derivative | 6-Acetoxy-5-methoxybenzaldehyde | Protection, bromination, deprotection | 60–70 | Requires protection steps |

| Sequential Bromination | 2-Hydroxy-3-methoxybenzaldehyde | Bromination, methylation, demethylation | 50–65 | Complex demethylation |

| Acid-Catalyzed Condensation | 3,5-Dibromo-2-hydroxybenzaldehyde | TFA-mediated condensation | 52–70 | Byproduct formation |

Análisis De Reacciones Químicas

Tipos de Reacciones

El bromuro de tetraetilamonio principalmente experimenta reacciones de sustitución debido a la presencia del ion bromuro. También puede participar en reacciones de intercambio iónico, donde el ion bromuro es reemplazado por otros aniones .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nitrato de plata e hidróxido de sodio. Estas reacciones típicamente ocurren en soluciones acuosas a temperatura ambiente.

Reacciones de Intercambio Iónico: Se utilizan reactivos como cloruro de potasio o sulfato de sodio en condiciones similares.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen cloruro de tetraetilamonio y otras sales de tetraetilamonio, dependiendo de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Synthesis and Properties

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde can be synthesized through a series of reactions starting from vanillin . The process involves bromination and methylation reactions to obtain the desired compound .

Synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (1c) :

- Step 1 : 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1b) is synthesized by dissolving vanillin in acetic acid and adding bromine dropwise at 25 °C . The resulting white solid is collected by filtration and washed with cold water to obtain compound 1b in 87% yield .

- Step 2 : Compound 1c is synthesized according to literature procedures, involving multiple steps and the addition of iron filings .

General Procedure for Methyl Bromophenol Derivatives :

- A solution of compound 1b, 1c, or 2b and another commercial compound in acetone is added to a stirring mixture of K2CO3 .

- Dimethyl sulfate is added, and the reaction is stirred vigorously at 45 °C for 6 hours .

- The mixture is filtered, and the crude product is purified by silica gel chromatography to yield the methylated compound .

Antioxidant and Anticancer Activities

Some bromophenol derivatives, including those related to this compound, exhibit significant antioxidant and anticancer potential .

- Oxidative Damage Amelioration : Specific compounds, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, have been shown to reduce H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .

- TrxR1 and HO-1 Expression : These compounds also increase the expression of TrxR1 and HO-1 without affecting Nrf2 expression in HaCaT cells .

Applications in Material Science

The search results discuss the use of this compound in South Korea . A report provides an in-depth analysis of its applications within the region .

Bioactive Compounds from Marine Sponges

Mecanismo De Acción

El bromuro de tetraetilamonio ejerce sus efectos bloqueando selectivamente los canales de potasio. Este bloqueo ocurre mediante la unión del ion tetraetilamonio al poro del canal, evitando el flujo de iones potasio. Esta acción afecta las propiedades eléctricas de las células, lo que la convierte en una herramienta valiosa para estudiar la excitabilidad celular y las vías de señalización .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The following table highlights key structural and physical differences between 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde and its analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) at positions 2 and 3 enhances electrophilicity in the parent compound, making it reactive toward nucleophilic aromatic substitution. Replacing bromine with fluorine (as in 2,3-difluoro-6-methoxybenzaldehyde ) reduces steric bulk but increases electronegativity, altering reactivity patterns.

- Hydroxyl vs. Methoxy : The hydroxyl group at position 6 in the parent compound increases polarity and hydrogen-bonding capacity compared to the dimethoxy derivative (30a), which has higher lipophilicity .

Spectral and Reactivity Differences

NMR and IR Data:

- Parent Compound : The aldehyde proton appears as a singlet near δ 10.23 in ¹H-NMR, with hydroxyl and methoxy signals at δ 11.95 and δ 3.88, respectively . IR shows strong absorption for C=O (1708 cm⁻¹) and OH (3500 cm⁻¹) .

- Dimethoxy Derivative (30a) : Lacks a hydroxyl signal; methoxy groups appear as singlets at δ 3.89 and 3.84. The aldehyde proton resonates at δ 10.32 .

- Chlorinated Analog (3-Bromo-5-chloro-2-hydroxybenzaldehyde) : Shows a downfield hydroxyl signal at δ 10.40 due to chlorine’s electron-withdrawing effect .

Actividad Biológica

2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is a brominated derivative of benzaldehyde that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound's unique structure, featuring multiple bromine and methoxy substituents, contributes to its diverse biological effects.

- Molecular Formula : CHBrO

- Molecular Weight : 309.94 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it interacts with cellular targets that influence oxidative stress responses and apoptosis in cancer cells.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies showed that this compound can ameliorate oxidative damage induced by hydrogen peroxide (HO) in HaCaT keratinocyte cells. It was observed to increase the expression of antioxidant proteins such as TrxR1 and HO-1, although it did not affect Nrf2 expression significantly .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

- Cell Viability and Apoptosis : The compound inhibited the viability of leukemia K562 cells and induced apoptosis without affecting cell cycle distribution. This suggests a targeted mechanism of action that may involve caspase activation .

- Caspase Activation : Studies indicated that treatment with this compound led to significant increases in caspase-3 activation, a key indicator of apoptosis in cancer cells. The presence of cytochrome c in the cytosol further confirmed the induction of apoptotic pathways .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Anticancer Activity (K562) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Inhibits viability & induces apoptosis | Caspase activation, oxidative stress modulation |

| 4-Hydroxy-5-methoxybenzaldehyde | Moderate | Moderate | Free radical scavenging |

| Brominated analogs | Variable | Variable | Varies with substitution pattern |

Case Studies

- Oxidative Stress Model : In a controlled study using HaCaT cells treated with HO, this compound was shown to reduce reactive oxygen species (ROS) generation and enhance cell survival rates .

- Leukemia Cell Line Study : A detailed examination on K562 leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde, and what key reaction conditions must be controlled?

- Methodological Answer : The compound is synthesized via bromination and methoxylation of hydroxybenzaldehyde precursors. A common approach involves condensation reactions with amines (e.g., phenethylamine) under nitrogen to prevent oxidation. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen ensures regioselective bromination and prevents side reactions . Purification typically involves recrystallization from methanol or ethanol to isolate crystalline products .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Protons on the aromatic ring appear as distinct singlets due to electron-withdrawing bromine and methoxy groups. The aldehyde proton resonates near δ 10.0 ppm. Methoxy groups show peaks at δ 3.8–4.0 ppm.

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₈H₆Br₂O₃: ~335.81 g/mol). Isotopic patterns from bromine (1:2:1 for two Br atoms) confirm substitution .

Q. What are the recommended protocols for safe handling and storage of this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent degradation. Work in a fume hood with local exhaust ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites. Fukui indices highlight regions prone to nucleophilic attack, such as the para position relative to the hydroxyl group. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reported biological activities of bromophenol derivatives derived from this compound?

- Methodological Answer : Systematic reviews (per Cochrane guidelines) should aggregate data from in vitro and in vivo studies, assessing bias via ROBINS-I tools. Meta-analyses can quantify heterogeneity (I² statistic) and identify confounding factors (e.g., assay type, cell line variability). For example, discrepancies in antimicrobial IC₅₀ values may stem from differences in bacterial strain susceptibility .

Q. How do crystal packing interactions influence the stability of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals intermolecular hydrogen bonds (O–H⋯O and C–Br⋯π interactions) that stabilize the lattice. Mercury software visualizes packing diagrams, while Hirshfeld surface analysis quantifies contact contributions (e.g., Br⋯H interactions ≥15% indicate halogen bonding dominance) .

Q. What experimental designs optimize the synthesis of novel bromophenol analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to vary reaction parameters:

- Factors : Temperature (80–120°C), catalyst (Cs₂CO₃ vs. K₂CO₃), solvent polarity (DMF vs. acetonitrile).

- Response Variables : Yield, purity (HPLC), and reaction time.

Statistical software (e.g., Minitab) identifies significant interactions (p < 0.05) and optimizes conditions for scale-up .

Q. How can in vivo models validate the anti-inflammatory activity of derivatives synthesized from this compound?

- Methodological Answer : Administer derivatives (10–50 mg/kg) in murine LPS-induced inflammation models. Measure serum TNF-α and IL-6 via ELISA. Compare to dexamethasone controls. Histopathological analysis of liver and kidney tissues assesses toxicity. Dose-response curves (GraphPad Prism) determine ED₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.